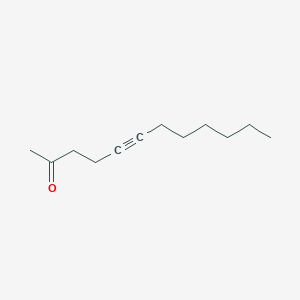
Dodec-5-yn-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodec-5-yn-2-one is an organic compound with the molecular formula C₁₂H₂₀O It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodec-5-yn-2-one can be synthesized through various methods. One common approach involves the reaction of a suitable alkyne precursor with an appropriate reagent to introduce the carbonyl group. For example, the reaction of 1-decyne with acetic anhydride in the presence of a catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Dodec-5-yn-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in alkenes or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst is often employed.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be used.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alkenes and alkanes.
Substitution: Various substituted alkynes and alkenes.
Scientific Research Applications
Dodec-5-yn-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dodec-5-yn-2-one involves its interaction with molecular targets such as enzymes and receptors. The carbonyl group can form hydrogen bonds and other interactions with active sites, influencing the activity of biological molecules. The triple bond can also participate in various chemical reactions, affecting the compound’s reactivity and function .
Comparison with Similar Compounds
Similar Compounds
1-Decyne: A similar alkyne with a different position of the triple bond.
Dodec-5-en-2-one: An alkene analog with a double bond instead of a triple bond.
Dodec-5-yn-4-olide: A lactone derivative with a similar carbon backbone
Uniqueness
Dodec-5-yn-2-one is unique due to its specific combination of a carbonyl group and a triple bond, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and research applications .
Properties
CAS No. |
132716-18-8 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
dodec-5-yn-2-one |
InChI |
InChI=1S/C12H20O/c1-3-4-5-6-7-8-9-10-11-12(2)13/h3-7,10-11H2,1-2H3 |
InChI Key |
NLLNPWHYJAZQIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CCCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















